5H-Imidazo[2,1-a]isoindole-2,3-dicarbonitrile
Overview
Description
5H-Imidazo[2,1-a]isoindole-2,3-dicarbonitrile is a heterocyclic compound that features a fused ring system combining imidazole and isoindole structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Imidazo[2,1-a]isoindole-2,3-dicarbonitrile typically involves the condensation of orthophenylenediamine with orthophthalaldehyde. This reaction forms the imidazoisoindole core, which can then be further functionalized. For instance, alkylation with 1,3-dibromopropane in the presence of sodium hydroxide and tetra-n-butylammonium iodide can yield various derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 5H-Imidazo[2,1-a]isoindole-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, arylation reactions can yield arylated derivatives of the compound, which may have enhanced biological or chemical properties .
Scientific Research Applications
5H-Imidazo[2,1-a]isoindole-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5H-Imidazo[2,1-a]isoindole-2,3-dicarbonitrile involves its interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit enzymes like indoleamine 2,3-dioxygenase, which is involved in cancer progression . The compound can also interact with neurotransmitter receptors, making it a potential candidate for neurological research .
Comparison with Similar Compounds
5H-Benzo[4,5]imidazo[2,1-a]isoindole: This compound shares a similar core structure but includes a benzene ring, which can alter its chemical properties and applications.
Imidazo[2,1-a]isoindole-3-carboxylates:
Uniqueness: 5H-Imidazo[2,1-a]isoindole-2,3-dicarbonitrile is unique due to its specific dicarbonitrile functional groups, which can significantly influence its chemical behavior and biological activity. This makes it a valuable compound for developing new drugs and materials with tailored properties .
Properties
IUPAC Name |
5H-imidazo[2,1-a]isoindole-2,3-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4/c13-5-10-11(6-14)16-7-8-3-1-2-4-9(8)12(16)15-10/h1-4H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTABJYMROBIQFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC(=C(N31)C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496412 | |
Record name | 5H-Imidazo[2,1-a]isoindole-2,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30496412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65648-00-2 | |
Record name | 5H-Imidazo[2,1-a]isoindole-2,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30496412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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